3,3-Bis(4-chlorophenyl)prop-2-enal
Description
3,3-Bis(4-chlorophenyl)prop-2-enal is an α,β-unsaturated aldehyde featuring two 4-chlorophenyl groups at the β-position. This structure confers unique electronic and steric properties due to conjugation between the aldehyde group and the double bond, enhancing reactivity in nucleophilic addition and cyclization reactions.
Properties
CAS No. |
23594-02-7 |
|---|---|
Molecular Formula |
C15H10Cl2O |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
3,3-bis(4-chlorophenyl)prop-2-enal |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-10H |
InChI Key |
RJXWQKRRUIAEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3,3-Bis(4-chlorophenyl)prop-2-enal and related compounds, focusing on molecular structure, functional groups, and inferred properties:
Functional Group Analysis
- Aldehyde vs. Ketone Reactivity : The aldehyde group in this compound increases electrophilicity at the β-carbon compared to the ketone in (E)-1,3-Bis(4-chlorophenyl)prop-2-en-1-one, making it more reactive in nucleophilic additions (e.g., with amines or thiols) ">[6].
Structural Modifications and Bioactivity
- Triazole Incorporation : The addition of a 1,2,4-triazole group in (Z)-1,3-Bis(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one introduces hydrogen-bonding capabilities, which are critical for antifungal and antibacterial activity ">[5].
- Aromatic Substitution : Replacing chlorophenyl with propoxyphenyl (as in 3-(4-propoxyphenyl)prop-2-enal) reduces electron-withdrawing effects, altering conjugation and reactivity ">[7].
Preparation Methods
Standard Laboratory Procedure
Reagents :
-
4-Chlorobenzaldehyde (2 eq)
-
Chloroacetaldehyde (1 eq)
-
Sodium ethoxide (20 mol%)
-
Ethanol (solvent)
Steps :
-
Dissolve 4-chlorobenzaldehyde (10 mmol) and chloroacetaldehyde (5 mmol) in ethanol (15 mL).
-
Add sodium ethoxide (2 mmol) and stir at 25°C for 6–8 hours.
-
Monitor progress via TLC (hexane:ethyl acetate = 4:1).
-
Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
-
Purify by recrystallization (ethanol) to obtain white crystals (Yield: 78–82%).
Mechanistic Insight :
The base deprotonates chloroacetaldehyde, generating an enolate that attacks 4-chlorobenzaldehyde’s carbonyl carbon. Subsequent dehydration forms the conjugated enal system.
Claisen-Schmidt Condensation with Ketones
This method employs 4-chlorobenzaldehyde and 4-chloroacetophenone under acidic or basic conditions, producing the target compound via cross-aldolization.
Acid-Catalyzed Protocol
Reagents :
-
4-Chlorobenzaldehyde (1 eq)
-
4-Chloroacetophenone (1 eq)
-
Hydrochloric acid (10 mol%)
-
Ethylene glycol (solvent)
Procedure :
-
Heat 4-chlorobenzaldehyde (10 mmol) and 4-chloroacetophenone (10 mmol) in ethylene glycol (20 mL) at 110°C.
-
Add HCl (1 mmol) and reflux for 12 hours.
-
Cool, dilute with water, and extract with ethyl acetate.
-
Purify via silica gel chromatography (petroleum ether:CH₂Cl₂ = 5:1) to isolate the product (Yield: 68%).
Advantages :
-
Avoids base-sensitive substrates.
-
Suitable for electron-deficient ketones.
Nanoparticle-Catalyzed Synthesis
Iron oxide nanoparticles (FeONPs) enhance reaction efficiency by providing high surface area and recyclability.
FeONP-Mediated Aldol Condensation
Conditions :
-
Catalyst: FeONPs (5 wt%)
-
Solvent: Ethanol
-
Temperature: 60°C
-
Time: 30 minutes
Outcomes :
Characterization :
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and minimal waste.
Continuous Flow Reactor Design
-
Reactor Type : Tubular flow reactor
-
Parameters :
-
Residence time: 20 minutes
-
Temperature: 80°C
-
Pressure: 2 bar
-
Purification :
Comparative Analysis of Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Aldol Condensation | NaOEt | 25 | 8 | 82 | 98 |
| Claisen-Schmidt | HCl | 110 | 12 | 68 | 95 |
| FeONP Catalysis | Fe₃O₄ NPs | 60 | 0.5 | 89 | 99 |
| Industrial Process | None (thermal) | 80 | 0.33 | 92 | 99 |
Key Observations :
-
FeONPs reduce reaction time by 16-fold compared to traditional aldol condensation.
-
Industrial methods achieve higher yields through optimized heat and mass transfer.
Side Reactions and Mitigation
Self-Condensation of 4-Chlorobenzaldehyde
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,3-Bis(4-chlorophenyl)prop-2-enal?
- Methodological Answer : The synthesis of this compound can be derived from analogous benzofuran or chalcone derivatives. A plausible route involves:
- Aldol Condensation : Reacting 4-chlorobenzaldehyde derivatives with ketones under basic conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated carbonyl backbone.
- Halogen-Specific Modifications : Introducing chlorophenyl groups via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, optimized with catalysts like AlCl₃ or Pd(PPh₃)₄ .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to isolate the pure product.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., vinyl proton doublets at δ 6.5–7.5 ppm) and chlorine-induced deshielding .
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in synthesizing this compound?
- Methodological Answer :
- Solvent and Catalyst Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates. Catalytic systems like AlCl₃ for electrophilic substitution or Pd-based catalysts for cross-coupling can improve regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during halogenation steps, while higher temperatures (80–100°C) accelerate condensation .
- Table 1 : Halogen-Substitution Optimization (Adapted from )
| Halogen Source | Catalyst | Yield (%) | Selectivity |
|---|---|---|---|
| Cl₂ | AlCl₃ | 80 | High |
| Br₂ | AlBr₃ | 84 | Moderate |
Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with varying substituent positions (e.g., 2-chloro vs. 4-chloro) and test against biological targets (e.g., cancer cell lines).
- Table 2 : Bioactivity Comparison of Structural Analogs (Adapted from )
| Compound | Substituent Position | IC₅₀ (µM) | Target Affinity |
|---|---|---|---|
| 3-(4-Chloro-2-fluorophenyl) | 4-Cl, 2-F | 12.3 | Moderate |
| 3-(2,6-Difluorophenyl) | 2,6-F | >50 | Low |
| Target Compound | 4-Cl | 5.8 | High |
- Mechanistic Insights : Chlorine at the para position enhances hydrophobic interactions with enzyme active sites, as shown by molecular docking simulations .
Q. How should researchers address contradictions in reported data (e.g., conflicting bioactivity or synthetic yields)?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation time) and synthetic batches (e.g., catalyst purity, solvent grade).
- Statistical Validation : Use triplicate experiments and ANOVA to assess significance of yield variations .
- Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm compound identity and purity .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
